Cas no 896351-94-3 (N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide)

N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a substituted benzamide moiety. Its structure incorporates a 3-methoxyphenyl group and a methylsulfanyl substituent, contributing to its potential as a versatile intermediate in medicinal and agrochemical research. The oxadiazole ring system is known for its stability and bioactivity, making this compound valuable for applications in drug discovery, particularly as a scaffold for kinase inhibitors or antimicrobial agents. The methoxy and methylsulfanyl groups may enhance solubility and binding affinity, facilitating further derivatization. This compound is suitable for synthetic organic studies and structure-activity relationship investigations.
N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide structure
896351-94-3 structure
Product Name:N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide
CAS No:896351-94-3
MF:C17H15N3O3S
MW:341.384302377701
CID:6566123
Update Time:2025-06-11

N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide
    • Benzamide, N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(methylthio)-
    • Inchi: 1S/C17H15N3O3S/c1-22-12-7-5-6-11(10-12)16-19-20-17(23-16)18-15(21)13-8-3-4-9-14(13)24-2/h3-10H,1-2H3,(H,18,20,21)
    • InChI Key: GRUWGYVASATWLW-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC(OC)=C2)O1)(=O)C1=CC=CC=C1SC

N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide Pricemore >>

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Additional information on N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide

Introduction to N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide (CAS No. 896351-94-3)

N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 896351-94-3, represents a promising candidate for further exploration in drug discovery and development. The molecular structure of this compound incorporates several key functional groups, including a N-5-(3-methoxyphenyl) moiety and a 1,3,4-oxadiazol ring system, which contribute to its potential biological activity.

The presence of a methylsulfanyl group at the 2-position of the benzamide moiety adds an additional layer of complexity to the molecule, potentially influencing its interactions with biological targets. This structural feature has been the focus of numerous studies aimed at understanding its role in modulating biological pathways. The combination of these elements makes N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide a compound of great interest for researchers seeking to develop novel therapeutic agents.

In recent years, there has been a growing emphasis on the development of small molecules that can modulate specific biological processes with high selectivity and efficacy. The 1,3,4-oxadiazole ring is a well-known pharmacophore that has been extensively studied for its potential applications in medicinal chemistry. This heterocyclic compound class is known for its ability to interact with various biological targets, including enzymes and receptors, making it a valuable scaffold for drug design.

The 3-methoxyphenyl group in N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide contributes to the compound's lipophilicity and may play a crucial role in determining its pharmacokinetic properties. Additionally, the methylsulfanyl group has been shown to enhance binding affinity in several drug candidates, suggesting that it could be a key factor in the compound's biological activity.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of small molecules with greater accuracy. These tools have been instrumental in understanding how N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide interacts with its target proteins. By analyzing the crystal structures of protein-ligand complexes and using molecular dynamics simulations, scientists have been able to identify key interactions that contribute to the compound's binding affinity and selectivity.

The synthesis of N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide involves multiple steps that require precise control over reaction conditions. The introduction of the 1,3,4-oxadiazole ring is typically achieved through cyclocondensation reactions between appropriate precursors. The subsequent functionalization of the benzamide moiety with the methylsulfanyl group requires careful optimization to ensure high yield and purity.

In terms of biological activity, preliminary studies have suggested that N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl-2-(methylsulfanyl)benzamide may exhibit inhibitory effects on certain enzymes and receptors. These findings are particularly intriguing given the growing interest in developing drugs that target specific molecular pathways involved in diseases such as cancer and inflammation. Further research is needed to fully elucidate the compound's mechanism of action and potential therapeutic applications.

The development of new drug candidates often involves rigorous testing to assess their safety and efficacy. Navigating the complex landscape of regulatory requirements is essential for ensuring that promising compounds like N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-y(methylsulfanyl)benzamide can progress from preclinical studies to clinical trials and ultimately reach patients in need. Collaborative efforts between academic researchers and industry scientists are crucial for advancing drug discovery efforts and bringing new treatments to market.

The future prospects for N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-y(methylsulfanyl)benzamide are promising given its unique structural features and potential biological activity. Continued research aimed at optimizing its synthesis and evaluating its pharmacological properties will be essential for determining its full therapeutic potential. As our understanding of biological systems grows more sophisticated, compounds like this one are likely to play an increasingly important role in the development of next-generation therapeutics.

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